molecular formula C15H11ClO3S B2904448 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid CAS No. 15950-42-2

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid

Cat. No.: B2904448
CAS No.: 15950-42-2
M. Wt: 306.76
InChI Key: SWPTTWQFPBNDMV-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C15H11ClO3S It is known for its unique structure, which includes a chlorophenyl group, a benzoic acid moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with thioglycolic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)acetic acid
  • 2-(4-Chlorophenyl)ethanol
  • 2-(4-Chlorophenyl)thioacetic acid

Uniqueness

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl linkage and benzoic acid moiety differentiate it from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3S/c16-11-7-5-10(6-8-11)13(17)9-20-14-4-2-1-3-12(14)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPTTWQFPBNDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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